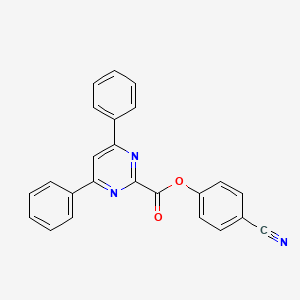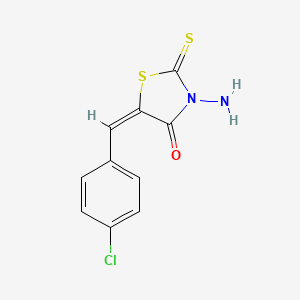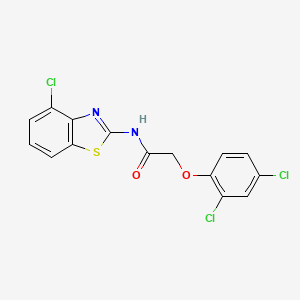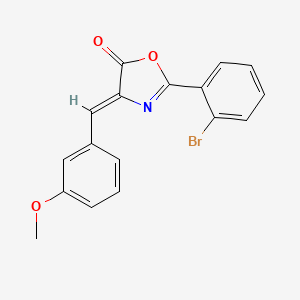![molecular formula C14H8ClF3INO B3743765 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B3743765.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide, also known as ML-9, is a small molecule that has been widely used as a research tool in the field of cell biology and pharmacology. It is a potent inhibitor of myosin light chain kinase (MLCK), an enzyme that regulates the contraction of smooth muscle cells. ML-9 has been shown to affect a wide range of cellular processes, including cell migration, cytokinesis, and gene expression.
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide works by binding to the ATP-binding site of MLCK, thereby inhibiting its activity. MLCK is responsible for phosphorylating myosin light chains, which leads to the contraction of smooth muscle cells. By inhibiting MLCK, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide prevents this process from occurring, leading to the relaxation of smooth muscle cells. This mechanism of action has been well-studied and has led to the development of other MLCK inhibitors.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells, leading to the relaxation of blood vessels and airways. This has important implications for the treatment of diseases such as asthma and hypertension. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has also been shown to affect cell migration, cytokinesis, and gene expression, although the exact mechanisms by which it does so are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in lab experiments is its potency and specificity for MLCK. It has been shown to be a highly effective inhibitor of MLCK, making it a valuable research tool for studying the role of MLCK in various cellular processes. However, one limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide is its potential off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has been shown to inhibit other kinases besides MLCK, which could lead to unintended consequences in lab experiments.
Direcciones Futuras
There are many future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in scientific research. One area of interest is the development of more potent and specific MLCK inhibitors for the treatment of diseases such as asthma and hypertension. Another area of interest is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in combination with other drugs to enhance its therapeutic effects. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide could be used to study the role of MLCK in other cellular processes, such as cell division and apoptosis. Overall, the future of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in scientific research looks promising, and its continued use will likely lead to new insights into the role of MLCK in cellular processes.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has been widely used in scientific research to study the role of MLCK in various cellular processes. It has been shown to inhibit the contraction of smooth muscle cells, which has important implications for the treatment of diseases such as asthma and hypertension. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has also been used to study the role of MLCK in cell migration, cytokinesis, and gene expression. Its ability to inhibit MLCK has led to the development of other MLCK inhibitors, which are being investigated as potential therapeutics for various diseases.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO/c15-10-6-5-8(14(16,17)18)7-12(10)20-13(21)9-3-1-2-4-11(9)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGFPNQJKQVXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3743684.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3743688.png)
![N-[4-(benzyloxy)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3743695.png)
![N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3743703.png)


![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3743733.png)

![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methoxybenzamide](/img/structure/B3743738.png)
![4,4'-[(3-phenoxyphenyl)methylene]dimorpholine](/img/structure/B3743743.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3743756.png)


![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743774.png)